molecular formula C12H17N3O B2548136 4-Methyl-2-phenylpiperazine-1-carboxamide CAS No. 1016512-08-5

4-Methyl-2-phenylpiperazine-1-carboxamide

Cat. No.: B2548136
CAS No.: 1016512-08-5
M. Wt: 219.288
InChI Key: UNTZSKLWGMBYIP-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O/c1-14-7-8-15(12(13)16)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,13,16) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Polymer Science and Materials

In the study of amphoteric linear Poly(amido-amine)s (PAAs), compounds related to 4-Methyl-2-phenylpiperazine-1-carboxamide, such as 2-methylpiperazine, have been synthesized and analyzed for their physicochemical and biological properties. These PAAs demonstrate significant variability in their basicity and cytotoxicity, with potential applications in drug delivery systems due to their pH-dependent haemolytic activity, which could be useful for endosomal escape of drug cargoes (Ferruti et al., 2000).

Organic Chemistry and Synthesis

Research in organic chemistry has led to the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the versatility of piperazine derivatives in synthesizing compounds with potential biological activity. These synthesized compounds could serve as key intermediates for the development of new pharmaceuticals (Koroleva et al., 2011).

Neurology and Imaging

A significant application in neurology is the development of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound enables the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Pharmacology

In pharmacology, the discovery and characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist highlight the therapeutic potential of piperazine derivatives in treating conditions such as depression and anxiety (Di Fabio et al., 2009).

Anticancer and Antibacterial Agents

Studies on thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, have shown promising antibacterial and antifungal activity. These compounds exhibit potential as leads for developing new antimicrobial agents with reduced toxicity (Shareef et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

4-methyl-2-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-7-8-15(12(13)16)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZSKLWGMBYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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